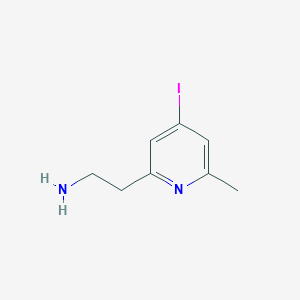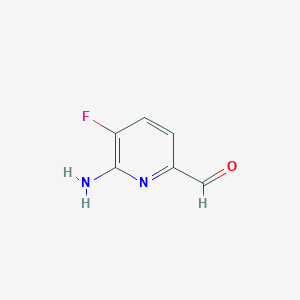
2-(4-Iodo-6-methylpyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-6-methylpyridin-2-YL)ethanamine is a chemical compound with the molecular formula C8H11IN2 and a molecular weight of 262.09 g/mol . This compound is characterized by the presence of an iodo group and a methyl group attached to a pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Iodo-6-methylpyridin-2-YL)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-6-methylpyridine with ethylenediamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(4-Iodo-6-methylpyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Iodo-6-methylpyridin-2-YL)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Iodo-6-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The presence of the iodo group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-(4-Iodo-6-methylpyridin-2-YL)ethanamine can be compared with other similar compounds such as:
2-(6-Methylpyridin-2-yl)ethanamine: This compound lacks the iodo group, which affects its reactivity and binding properties.
2-(1-Methylpiperidin-4-yl)ethanamine: This compound has a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-(4-iodo-6-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2/c1-6-4-7(9)5-8(11-6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
AYYAYJLPOUEDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B14858629.png)

![[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14858642.png)
![Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14858645.png)





![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14858674.png)



![[2-(Trifluoromethyl)quinolin-6-YL]methylamine](/img/structure/B14858700.png)
